2-{[4-(Benzenesulfonyl)-2-(furan-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
This compound features a 1,3-oxazole core substituted at position 4 with a benzenesulfonyl group, at position 2 with a furan-2-yl moiety, and at position 5 with a sulfanyl-linked acetamide group bearing a 4-ethoxyphenyl substituent. Its molecular formula is C₂₆H₂₃N₃O₆S₂ (based on analogous structures in ), with a molecular weight of approximately 541.62 g/mol. The benzenesulfonyl group enhances electron-withdrawing properties, while the furan-2-yl and 4-ethoxyphenyl groups contribute to π-π stacking and hydrophobic interactions, respectively.
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6S2/c1-2-29-17-12-10-16(11-13-17)24-20(26)15-32-23-22(25-21(31-23)19-9-6-14-30-19)33(27,28)18-7-4-3-5-8-18/h3-14H,2,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJJHIQTJPVCDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Benzenesulfonyl)-2-(furan-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common route starts with the preparation of the oxazole ring, which can be synthesized from furan-2-carboxylic acid hydrazide. The furan-2-carboxylic acid hydrazide undergoes a ring closure reaction with carbon disulfide to form 5-furan-2-yl [1,3,4]oxadiazole-2-thiol . This intermediate is then reacted with benzenesulfonyl chloride to introduce the benzenesulfonyl group. Finally, the ethoxyphenylacetamide moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Benzenesulfonyl)-2-(furan-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzenesulfonyl group can be reduced to a benzene thiol group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzene thiol derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[4-(Benzenesulfonyl)-2-(furan-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzenesulfonyl and oxazole moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
2-{[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide (CAS 850926-36-2)
- Key Difference : Replaces the furan-2-yl group with a 4-methylphenyl substituent.
- Impact: The methylphenyl group increases lipophilicity (clogP ~4.2 vs.
- Biological Relevance : Methyl groups may stabilize hydrophobic binding pockets in enzyme targets, as seen in COX-2 inhibitors like Apricoxib ().
2-[[4-(4-Bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide (CAS 850926-92-0)
- Key Differences :
- Sulfonyl Group : 4-Bromophenylsulfonyl (vs. benzenesulfonyl) introduces steric bulk and electron-withdrawing effects.
- Acetamide Substituent : 2-Methoxyphenyl (vs. 4-ethoxyphenyl) alters electronic distribution and hydrogen-bonding capacity.
2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide ()
- Core Heterocycle : 1,2,4-Triazole (vs. 1,3-oxazole).
- Impact : Triazoles exhibit greater metabolic stability due to reduced ring strain and enhanced hydrogen-bonding capacity.
- Substituents: Benzyl and bromophenoxy groups may enhance affinity for aromatic receptor sites.
Functional Group Variations
2-(Benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide (CAS 895461-49-1)
- Core Heterocycle : 1,3-Thiazole (vs. 1,3-oxazole).
- Substituents : 5-Methyl group may sterically hinder binding to flat hydrophobic regions.
2-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide (CAS 565192-34-9)
- Key Features :
- Sulfamoylphenyl Ethyl Group : Introduces a polar sulfonamide moiety, enhancing solubility (cLogS ~-3.5 vs. ~-4.2 for 4-ethoxyphenyl).
- Triazole Core : May improve metabolic stability compared to oxazole.
Physicochemical and Pharmacokinetic Properties
*Predicted using QikProp (Schrödinger).
Biological Activity
The compound 2-{[4-(Benzenesulfonyl)-2-(furan-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound consists of several functional groups including:
- Benzenesulfonyl group : Known for its electrophilic properties.
- Furan ring : Contributes to its reactivity and biological interactions.
- Oxazole ring : Imparts heterocyclic characteristics that are crucial for biological activity.
The overall structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The benzenesulfonyl group may act as an electrophile, allowing the compound to form covalent bonds with nucleophilic residues in enzymes, thereby inhibiting their activity.
- Receptor Modulation : The furan and oxazole rings can engage in π-π stacking and hydrogen bonding with receptor sites, potentially modulating receptor functions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Research has shown that derivatives can inhibit the proliferation of various cancer cell lines through apoptosis induction.
- Mechanistic Studies : Investigations into the signaling pathways affected by these compounds reveal alterations in pathways such as MAPK and PI3K/Akt, which are critical in cancer cell survival.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Broad-Spectrum Activity : Similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections.
- Synergistic Effects : Studies indicate that when combined with other antibiotics, these compounds can enhance antimicrobial efficacy.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is supported by:
- Inhibition of Pro-inflammatory Cytokines : Compounds in this class have been shown to reduce levels of TNF-alpha and IL-6 in vitro.
- Animal Models : In vivo studies using models of inflammation (e.g., carrageenan-induced paw edema) demonstrate significant reductions in inflammatory responses.
Case Studies and Research Findings
A compilation of recent research findings regarding the biological activity of related compounds is summarized in Table 1.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
